(E)-methyl 3-(pyrimidin-5-yl)acrylate
Overview
Description
(E)-methyl 3-(pyrimidin-5-yl)acrylate is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives often function through direct association or alkylation of nucleic acids . This interaction can lead to changes in the structure and function of the nucleic acids, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways, including those related to the synthesis of dna and rna . The compound’s interaction with these pathways can lead to downstream effects on cellular functions and processes .
Pharmacokinetics
The compound’s molecular weight (17819 g/mol) and molecular formula (C₉H₁₀N₂O₂) suggest that it may have good bioavailability
Result of Action
Given the known activities of pyrimidine derivatives, it’s plausible that the compound could have various effects, such as inhibiting enzyme activity, altering gene expression, or disrupting cellular processes .
Biochemical Analysis
Biochemical Properties
(E)-methyl 3-(pyrimidin-5-yl)acrylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to bind to certain proteins or enzymes is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can have varying effects depending on the duration of exposure, with potential long-term impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is vital for determining the compound’s efficacy and safety .
Subcellular Localization
This compound’s subcellular localization is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s activity and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(pyrimidin-5-yl)acrylate typically involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. One common method involves the reaction of 5-bromopyrimidine with methyl acrylate in the presence of palladium diacetate, N-ethyl-N,N-diisopropylamine, and phosphorous acid trimethyl ester in N,N-dimethylformamide at 110°C for 1 hour under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Heck reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(pyrimidin-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction could produce pyrimidine alcohols or amines.
Scientific Research Applications
(E)-methyl 3-(pyrimidin-5-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound, which serves as the core structure for (E)-methyl 3-(pyrimidin-5-yl)acrylate.
Pyrrolo[2,3-d]pyrimidine: A derivative with potential kinase inhibitory activity.
Thienopyrimidine: Another derivative with various biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the pyrimidine ring with an acrylate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
methyl (E)-3-pyrimidin-5-ylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h2-6H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMTMQOSKKDGC-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866621-24-1 | |
Record name | methyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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